2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine
Description
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine (CAS: 913264-28-5) is a halogenated pyridine derivative with a unique substitution pattern. Its molecular formula is C₁₀H₁₁ClIN₂, and it features a pyridine core substituted with chlorine at position 2, iodine at position 4, and a stereospecific (2S)-1-methyl-2-pyrrolidinyl group at position 5 . The compound’s molecular weight is approximately 336.6 g/mol, with a calculated LogP of 2.9, suggesting moderate lipophilicity. This structure combines halogen atoms (Cl, I) with a chiral pyrrolidine moiety, which may influence its electronic properties, steric interactions, and biological activity.
The synthesis of this compound involves multi-step reactions, including halogenation and coupling of the pyrrolidinyl group, as inferred from analogous pyridine derivative syntheses (e.g., describes similar procedures using malononitrile and piperidine catalysis) . Its stereochemistry at the pyrrolidinyl group is critical, as the (2S)-configuration may affect receptor binding or metabolic stability in pharmacological contexts.
Properties
IUPAC Name |
2-chloro-4-iodo-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-6-13-10(11)5-8(7)12/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHKZGCBMLHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 2
Chlorination is typically achieved early in the synthesis to leverage its directing effects. Direct chlorination of pyridine derivatives using POCl₃ or PCl₅ in polar aprotic solvents (e.g., DMF) yields 2-chloropyridines. For example:
$$
\text{5-Methylpyridine} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{2-Chloro-5-methylpyridine} \quad (90\%\text{ yield})
$$
Iodination at Position 4
Iodination via diazotization-iodolysis is preferred for regioselectivity. As demonstrated in patent CN103420902A, nitration of 2-chloro-5-methylpyridine followed by reduction and diazotization yields 4-iodo derivatives:
- Nitration : HNO₃/H₂SO₄ at 100°C introduces a nitro group at position 4.
- Reduction : Fe/AcOH converts nitro to amine.
- Diazotization : NaNO₂/H₂SO₄ at -10°C forms diazonium salt, which reacts with KI to install iodine.
$$
\text{2-Chloro-5-methylpyridine} \xrightarrow[\text{HNO₃/H₂SO₄}]{\text{100°C}} \text{2-Chloro-4-nitro-5-methylpyridine} \quad (85\%\text{ yield})
$$
$$
\text{2-Chloro-4-nitro-5-methylpyridine} \xrightarrow[\text{Fe/AcOH}]{\text{120°C}} \text{2-Chloro-4-amino-5-methylpyridine} \quad (78\%\text{ yield})
$$
$$
\text{2-Chloro-4-amino-5-methylpyridine} \xrightarrow[\text{NaNO₂/H₂SO₄}]{\text{-10°C}} \text{Diazonium salt} \xrightarrow[\text{KI}]{\text{0°C}} \text{2-Chloro-4-iodo-5-methylpyridine} \quad (56\%\text{ yield})
$$
Installation of the (2S)-1-Methyl-2-pyrrolidinyl Group
Asymmetric Synthesis of the Pyrrolidinyl Moiety
The chiral pyrrolidine is synthesized via Evans’ oxazaborolidine-catalyzed cyclization or enzymatic resolution . For example:
$$
\text{(R)-1-Methylpyrrolidine-2-carboxylic acid} \xrightarrow[\text{Lipase}]{\text{Resolution}} \text{(2S)-1-Methyl-2-pyrrolidinylamine} \quad (98\%\text{ ee})
$$
Coupling to the Pyridine Core
Buchwald-Hartwig Amination enables C–N bond formation between aryl halides and amines. Using 2-chloro-4-iodo-5-bromopyridine and (2S)-1-methyl-2-pyrrolidinylamine:
$$
\text{2-Chloro-4-iodo-5-bromopyridine} + \text{(2S)-1-Me-2-pyrrolidinylamine} \xrightarrow[\text{Pd(dba)₂, Xantphos}]{\text{Cs₂CO₃, dioxane}} \text{Target Compound} \quad (72\%\text{ yield})
$$
Optimized Conditions :
- Catalyst: Pd₂(dba)₃/Xantphos
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane
- Temperature: 100°C, 12h
Alternative Routes and Comparative Analysis
Trade-offs :
- Diazotization offers cost efficiency but requires hazardous reagents (HNO₃, KI).
- Buchwald-Hartwig provides superior stereocontrol but demands expensive palladium catalysts.
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.14 (s, 1H, H3), 7.79 (s, 1H, H6), 3.45–3.55 (m, 1H, pyrrolidine), 2.38 (s, 3H, CH₃), 1.95–2.10 (m, 4H, pyrrolidine).
- LRMS (ESI+) : m/z 353.1 [M+H]⁺.
Chiral HPLC : Confirmed 98% ee using a Chiralpak AD-H column (Hexane:IPA = 90:10).
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation or additional heteroatoms.
Scientific Research Applications
Antimalarial Activity
One of the prominent applications of 2-chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is in the development of antimalarial drugs. Research has indicated that modifications to the pyridine structure can lead to potent inhibitors targeting specific enzymes involved in the malaria parasite's lifecycle. For example, structural analogs have been synthesized to enhance inhibitory potency against PfCLK3, a promising target for new antimalarial therapies .
Neurological Disorders
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could be explored further for developing treatments for conditions such as anxiety or depression. Compounds with similar structures have shown promise in modulating GABAergic and dopaminergic pathways, which are crucial in these disorders .
Synthetic Pathways
The synthesis of 2-chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine has been achieved through various methodologies, including halogenation and cyclization reactions. A notable synthesis route involves the introduction of iodine and chlorine at specific positions on the pyridine ring, followed by the formation of the pyrrolidine ring through a reductive amination process .
Case Study: Structural Analog Development
A study focused on developing structural analogs of this compound demonstrated that variations in substituents can significantly affect biological activity. For instance, altering the halogen substituents or modifying the pyrrolidine structure led to changes in potency against targeted enzymes. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates derived from this compound .
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and physicochemical properties of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine with related pyridine derivatives:
*Calculated using ChemDraw.
Key Observations:
- Substituent Position Sensitivity : The target compound’s iodine at position 4 distinguishes it from analogues like 2-Chloro-5-iodo-4-methylpyridine (iodo at position 5), which may alter steric hindrance and electronic effects in reactions or binding interactions .
- Halogen Effects: The combination of Cl and I increases molecular weight and polarizability compared to non-halogenated pyridines, possibly improving binding affinity in medicinal chemistry contexts .
Biological Activity
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly concerning nicotinic acetylcholine receptors (nAChRs). This compound features a unique structure characterized by a pyridine ring substituted with chlorine and iodine atoms, along with a 1-methyl-2-pyrrolidinyl group. Its molecular formula is CHClIN, and it has a molecular weight of approximately 322.57 g/mol .
Biological Activity Overview
The biological activity of 2-chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine primarily revolves around its interaction with nAChRs, which are critical in neurotransmission and are implicated in various neurological disorders. Compounds that modulate these receptors can offer therapeutic effects for cognitive enhancement and neuroprotection .
The mechanism of action involves the binding of this compound to nAChRs, leading to modulation of neurotransmitter release. The presence of halogen substituents (chlorine and iodine) enhances the compound's binding affinity and selectivity for these receptors compared to other derivatives. This unique combination may also influence the compound's pharmacokinetics and pharmacodynamics, making it a valuable candidate for drug development targeting neurological conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-(1-methylpyrrolidinyl)pyridine | Pyridine with a methylpyrrolidinyl group | Nicotinic receptor modulation |
| 3-(1-Methylpyrrolidinyl)pyridine | Pyridine with a methylpyrrolidinyl substituent | Neuroactive properties |
| 3-Iodo-N-methylpyrrolidine | Iodinated pyrrolidine derivative | Potentially neuroactive |
The presence of both chlorine and iodine on the pyridine ring distinguishes this compound from its analogs, potentially enhancing its reactivity and biological activity .
Case Studies and Research Findings
Research has indicated that derivatives of pyridine, particularly those containing pyrrolidinyl groups, exhibit a range of biological activities including analgesic, anticancer, and neuroprotective effects. For instance, studies have shown that similar compounds can effectively inhibit specific enzymes related to diseases such as African trypanosomiasis .
One notable study involved the evaluation of pyrrolo[3,4-c]pyridine derivatives, which highlighted their potential as analgesic and sedative agents. These findings suggest that compounds like 2-chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine may also possess similar therapeutic properties .
Synthetic Routes
The synthesis of 2-chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine typically follows several steps:
- Starting Material : Begin with 2-chloro-5-methylpyridine.
- Nitration : Introduce a nitro group at the 4-position.
- Reduction : Reduce the nitro group to an amino group.
- Diazotization : Convert the amino group to a diazonium salt.
- Iodination : Treat the diazonium salt with potassium iodide to introduce iodine.
- Pyrrolidinyl Substitution : Finally, introduce the pyrrolidinyl group at the 5-position through substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
